![molecular formula C15H14OS B6356500 (2E)-1-(3,4-Dimethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1177228-58-8](/img/structure/B6356500.png)
(2E)-1-(3,4-Dimethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one
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Description
(2E)-1-(3,4-Dimethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one is an organosulfur compound that has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. It is a heterocyclic compound containing a thiophene ring and a methylene group and is considered to be a structural analog of the thiophene-containing natural product, thiophene-3-carboxaldehyde. This compound has been studied for its potential use in the synthesis of various pharmaceuticals and other biologically active compounds.
Scientific Research Applications
Biochemistry: Study of Protein Interactions
The compound’s ability to potentially interact with proteins could make it a useful tool in biochemistry for studying protein-ligand interactions. It could be used to investigate the binding dynamics and structural changes in proteins upon ligand binding.
Each of these applications would require extensive research and validation to confirm the compound’s suitability and effectiveness. The Royal Society of Chemistry provides further information on the compound and its potential applications .
properties
IUPAC Name |
(E)-1-(3,4-dimethylphenyl)-3-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14OS/c1-11-5-6-13(10-12(11)2)15(16)8-7-14-4-3-9-17-14/h3-10H,1-2H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCNYPABRKDMKL-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C=CC2=CC=CS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=CS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-Dimethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one |
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